Cas no 868-57-5 (DL-2-Methylbutyric Acid Methyl Ester)

DL-2-Methylbutyric Acid Methyl Ester is a chiral ester widely used as an intermediate in organic synthesis and fragrance applications. Its key advantages include high purity and stability, making it suitable for precise chemical reactions and flavor formulations. The compound's branched alkyl structure contributes to its distinctive organoleptic properties, often employed in the production of fruity or herbal aroma profiles. Its ester functionality allows for versatile reactivity, including hydrolysis or transesterification, enabling tailored modifications in synthetic pathways. The racemic form (DL-) ensures broad compatibility in non-stereoselective processes while maintaining consistent performance in industrial and laboratory settings.
DL-2-Methylbutyric Acid Methyl Ester structure
868-57-5 structure
Product Name:DL-2-Methylbutyric Acid Methyl Ester
CAS No:868-57-5
MF:C6H12O2
MW:116.158282279968
MDL:MFCD00009335
CID:40091
PubChem ID:13357
Update Time:2025-08-05

DL-2-Methylbutyric Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • methyl 2-methylbutyrate
    • 2-Methylbutyric acid methyl ester
    • DL-Methylbutyric acid methyl ester
    • Methyl DL-2-Methylbutyrate
    • DL-2-Methylbutyric Acid Methyl Ester
    • <small>DL<
    • 2-Methylbutanoic acid methyl ester
    • Butyric acid, 2-methyl-, methyl ester (6CI, 7CI, 8CI)
    • Butyric acid, α-methyl-, methyl ester (4CI)
    • (±)-Methyl 2-methylbutanoate
    • (±)-Methyl α-methylbutyrate
    • Methyl (±)-2-methylbutanoate
    • Methyl 2-methylbutanoate
    • Methyl anteisovalerate
    • Methyl dl-α-methylbutyrate
    • Methyl α-methylbutanoate
    • Methyl α-methylbutyrate
    • α-Methylbutyric acid methyl ester
    • Butanoic acid, 2-methyl-, methyl ester, (plusmn)-
    • FEMA 2719
    • 2-methyl-butanoic acid methyl ester
    • MDL: MFCD00009335
    • Inchi: 1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
    • InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N
    • SMILES: O=C(C(CC)C)OC
    • BRN: 1720409

Computed Properties

  • Exact Mass: 116.08400
  • Monoisotopic Mass: 116.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 78.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: An almost colorless liquid
  • Density: 0.88 g/mL at 25 °C(lit.)
  • Melting Point: -91°C (estimate)
  • Boiling Point: 115 °C(lit.)
  • Flash Point: Fahrenheit: 89.6 ° f
    Celsius: 32 ° c
  • Refractive Index: n20/D 1.393(lit.)
  • PSA: 26.30000
  • LogP: 1.20550
  • FEMA: 2719
  • Solubility: Soluble in ethanol and most non-volatile oils, insoluble in water.

DL-2-Methylbutyric Acid Methyl Ester Security Information

DL-2-Methylbutyric Acid Methyl Ester Customs Data

  • HS CODE:2915600000
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

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DL-2-Methylbutyric Acid Methyl Ester Production Method

Production Method 1

Reaction Conditions
Reference
Carboxylic acid esters: synthesis with retention of the functional group
Zhang, M.; et al, Science of Synthesis, 2006, 20, 863-946

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  80 °C
Reference
mCPBA-mediated dioxygenation of unactivated alkenes for the synthesis of 5-imino-2-tetrahydrofuranyl methanol derivatives
Deng, Xiaojun; et al, Tetrahedron Letters, 2020, 61(50),

Production Method 3

Reaction Conditions
Reference
Stereochemistry of the platinum catalyzed hydroformylation of olefins
Haelg, Paul; et al, Helvetica Chimica Acta, 1981, 64(6), 1865-9

Production Method 4

Reaction Conditions
Reference
Method of producing 2-methyl-substituted aldehydes
, USSR, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium ,  (OC-6-11)-(1,4,7,10,13,16-Hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16)pota… Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Enolate anions. 2. Reaction between potassium solutions containing crown ethers and β-lactones
Jedlinski, Z.; et al, Journal of Organic Chemistry, 1989, 54(7), 1500-1

Production Method 6

Reaction Conditions
Reference
Stereochemistry of the platinum catalyzed hydroformylation of olefins
Haelg, Paul; et al, Helvetica Chimica Acta, 1981, 64(6), 1865-9

Production Method 7

Reaction Conditions
1.1 Reagents: Methanol Catalysts: (TB-5-11)-Tricarbonylbis(tricyclohexylphosphine)ruthenium Solvents: Acetone ,  Carbon dioxide
Reference
Alcohols as carbon monoxide/hydrogen sources in ruthenium-catalyzed hydroesterification
Behr, Arno; et al, Journal of Molecular Catalysis, 1986, 35(1), 19-28

Production Method 8

Reaction Conditions
1.1 Catalysts: Dihydrotetrakis(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran
Reference
Ruthenium-catalyzed esterification of olefins with methyl formate
Ueda, W.; et al, Journal of Molecular Catalysis, 1988, 44(2), 197-200

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Water ;  6 h, 80 °C
Reference
Acid-catalyzed oxidation of levulinate derivatives to succinates under mild conditions
Wang, Yuran; et al, ChemCatChem, 2015, 7(6), 916-920

Production Method 10

Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 12

Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 1793110-23-2 Solvents: Methanol ,  Dichloromethane ;  25 °C → 0 °C; 0 °C; 18 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Asymmetric NaBH4 1,4-Reduction of C3-Disubstituted 2-Propenoates Catalyzed by a Diamidine Cobalt Complex
Shuto, Yoshihiro; et al, ChemCatChem, 2015, 7(10), 1547-1550

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  18 h, 405 kPa, 25 °C
Reference
Asymmetric NaBH4 1,4-Reduction of C3-Disubstituted 2-Propenoates Catalyzed by a Diamidine Cobalt Complex
Shuto, Yoshihiro; et al, ChemCatChem, 2015, 7(10), 1547-1550

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Enolate anions. 2. Reaction between potassium solutions containing crown ethers and β-lactones
Jedlinski, Z.; et al, Journal of Organic Chemistry, 1989, 54(7), 1500-1

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (silk-fibroin supported) Solvents: Methanol ;  18 h, 5 atm, rt
Reference
Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin: its preparation and activity
Ikawa, Takashi; et al, Tetrahedron, 2005, 61(8), 2217-2231

Production Method 17

Reaction Conditions
1.1 Reagents: Tempo Catalysts: Titania Solvents: Acetonitrile ;  48 h, rt
Reference
Photocatalytic Hydromethylation and Hydroalkylation of Olefins Enabled by Titanium Dioxide Mediated Decarboxylation
Zhu, Qilei ; et al, Journal of the American Chemical Society, 2020, 142(42), 17913-17918

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 min, rt; 3 h, reflux
Reference
Iron-catalysed 1,2-aryl migration of tertiary azides
Wei, Kaijie; et al, Chemical Communications (Cambridge, 2020, 56(78), 11685-11688

Production Method 19

Reaction Conditions
1.1 Reagents: Methanol Catalysts: (TB-5-11)-Tricarbonylbis(tricyclohexylphosphine)ruthenium Solvents: Acetone ,  Carbon dioxide
Reference
Alcohols as carbon monoxide/hydrogen sources in ruthenium-catalyzed hydroesterification
Behr, Arno; et al, Journal of Molecular Catalysis, 1986, 35(1), 19-28

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Tetrahydrofuran ;  24 h, 400 psi, 60 °C
Reference
α-Tetrasubstituted Aldehydes through Electronic and Strain-Controlled Branch-Selective Stereoselective Hydroformylation
Eshon, Josephine; et al, Journal of Organic Chemistry, 2018, 83(17), 10207-10220

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Stereoselective formation of cis-2,3-dimethylcyclopropanone hemiacetals from 2-halo-3-pentanones. [4 + 3]-Cycloadditions with conjugated diene systems
Foehlisch, Baldur; et al, Chemische Berichte, 1986, 119(5), 1661-82

Production Method 22

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 23

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 24

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

DL-2-Methylbutyric Acid Methyl Ester Raw materials

DL-2-Methylbutyric Acid Methyl Ester Preparation Products

DL-2-Methylbutyric Acid Methyl Ester Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:868-57-5)Methyl 2-methylbutyrate
Order Number:LE8908
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:00
Price ($):discuss personally
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DL-2-Methylbutyric Acid Methyl Ester Related Literature

Additional information on DL-2-Methylbutyric Acid Methyl Ester

DL-2-Methylbutyric Acid Methyl Ester (CAS No. 868-57-5)

DL-2-Methylbutyric Acid Methyl Ester, also known by its CAS registry number CAS No. 868-57-5, is a versatile organic compound with significant applications in various industries. This compound, a methyl ester of DL-2-methylbutyric acid, has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, food additives, and cosmetics. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its structure, synthesis, and applications.

The molecular structure of DL-2-Methylbutyric Acid Methyl Ester consists of a methyl group attached to the ester functional group of DL-2-methylbutyric acid. This configuration imparts the compound with distinct physical and chemical properties. Its molecular formula is C6H12O2, and it has a molar mass of 116.16 g/mol. The compound exists as a colorless liquid with a pleasant odor, making it suitable for use in fragrance formulations and flavoring agents.

Recent studies have explored the synthesis of DL-2-Methylbutyric Acid Methyl Ester through various routes, including Fischer esterification and transesterification reactions. These methods have been optimized to improve yield and purity, ensuring the compound meets industrial standards. The use of catalysts such as acid or base has been shown to significantly enhance reaction efficiency, making large-scale production more feasible.

In terms of applications, DL-2-Methylbutyric Acid Methyl Ester has found extensive use in the food industry as a flavor enhancer. Its ability to impart fruity and floral notes makes it an ideal ingredient in beverages, candies, and baked goods. Additionally, it has been utilized in the pharmaceutical sector as a precursor for synthesizing more complex molecules with therapeutic potential.

The cosmetic industry has also benefited from the properties of DL-2-Methylbutyric Acid Methyl Ester. Its role as a fragrance component in personal care products such as perfumes, lotions, and shampoos has been well-documented. Recent research has focused on its compatibility with other cosmetic ingredients and its stability under various environmental conditions.

In recent years, there has been growing interest in the environmental impact of DL-2-Methylbutyric Acid Methyl Ester. Studies have investigated its biodegradability and toxicity profiles to ensure it aligns with eco-friendly practices. Results indicate that the compound is readily biodegradable under aerobic conditions, making it a sustainable choice for industries concerned with environmental stewardship.

The increasing demand for natural and bio-based ingredients has positioned DL-2-Methylbutyric Acid Methyl Ester as a key player in green chemistry initiatives. Researchers are exploring methods to produce this compound using renewable resources such as plant-derived acids and alcohols. These advancements not only reduce reliance on petrochemicals but also contribute to a circular economy.

In conclusion, DL-2-Methylbutyric Acid Methyl Ester (CAS No. 868-57-5) is a multifaceted compound with promising applications across diverse industries. Ongoing research continues to uncover new insights into its synthesis, properties, and uses, ensuring its relevance in an ever-evolving market landscape.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:868-57-5)Methyl 2-methylbutyrate
LE8908
Purity:99%
Quantity:25KG,200KG,1000KG
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